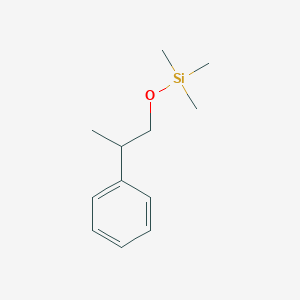
Trimethyl(2-phenylpropoxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(2-phenylpropoxy)silane is an organosilicon compound with the chemical formula C12H20OSi. It is a member of the silane family, which are compounds containing silicon atoms bonded to hydrogen and/or organic groups. This compound is characterized by the presence of a trimethylsilyl group attached to a 2-phenylpropoxy moiety. Organosilicon compounds like this compound are widely used in various fields due to their unique chemical properties, including their ability to form strong bonds with both organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl(2-phenylpropoxy)silane can be synthesized through several methods. One common approach involves the reaction of 2-phenylpropanol with trimethylchlorosilane in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the silane compound by neutralizing the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow processes. These methods ensure consistent product quality and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(2-phenylpropoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine can facilitate substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Corresponding reduced silane compounds.
Substitution: Various substituted silanes depending on the reagents used.
Scientific Research Applications
Trimethyl(2-phenylpropoxy)silane has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for enhanced stability and functionality.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its strong bonding properties.
Mechanism of Action
The mechanism by which Trimethyl(2-phenylpropoxy)silane exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with organic and inorganic substrates to form stable, functionalized products.
Comparison with Similar Compounds
Similar Compounds
Trimethylsilane: Similar in structure but lacks the 2-phenylpropoxy group.
Phenyltrimethoxysilane: Contains a phenyl group but has methoxy groups instead of trimethylsilyl.
Diphenylsilane: Contains two phenyl groups attached to silicon.
Uniqueness
Trimethyl(2-phenylpropoxy)silane is unique due to the presence of both a trimethylsilyl group and a 2-phenylpropoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for specialized applications in various fields.
Properties
CAS No. |
624286-52-8 |
|---|---|
Molecular Formula |
C12H20OSi |
Molecular Weight |
208.37 g/mol |
IUPAC Name |
trimethyl(2-phenylpropoxy)silane |
InChI |
InChI=1S/C12H20OSi/c1-11(10-13-14(2,3)4)12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3 |
InChI Key |
JBZRDYPQWJIXQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO[Si](C)(C)C)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















